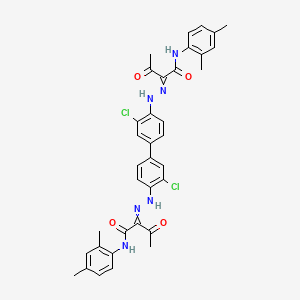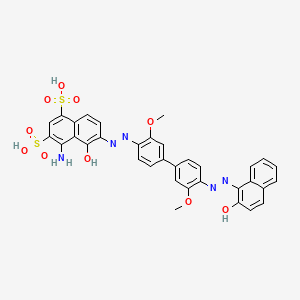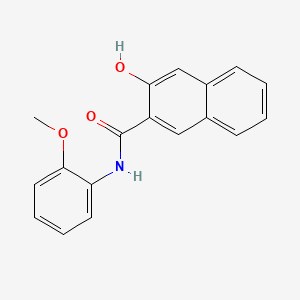
Acid yellow 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline Yellow WS is a mixture of organic compounds derived from the dye Quinoline Yellow SS (Spirit Soluble). Owing to the presence of sulfonate groups, the WS dyes are water-soluble (WS). It is a mixture of disulfonates (principally), monosulfonates and trisulfonates of 2-(2-quinolyl)indan-1,3-dione with a maximum absorption wavelength of 416 nm.
Mechanism of Action
Target of Action
Acid Yellow 3, also known as Acid Yellow 54 free acid, primarily targets the Bifunctional purine biosynthesis protein PURH in humans . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.
Mode of Action
It is known that the compound interacts with its target protein, potentially influencing the purine biosynthesis pathway
Biochemical Pathways
This compound is part of the Pyrazolone family . Pyrazolones are known to affect various biochemical pathways. It is suggested that this compound might influence the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH .
Pharmacokinetics
It is known that the compound is used in non-oxidative hair coloring products at on-head concentrations of up to 05% .
Result of Action
It is considered safe for use in non-oxidative hair coloring products at the specified concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used in hair coloring products, suggesting that its action may be influenced by factors such as hair type, hair health, and the presence of other chemicals in the hair coloring product .
Biochemical Analysis
Biochemical Properties
Acid Yellow 3 is a synthetic water-soluble azo dye . It is used in a variety of applications, including textiles, paper, leather, and plastics In the context of biochemical reactions, this compound interacts with various biomolecules
Cellular Effects
This compound is widely used in cosmetic and personal care products due to its bright yellow color . It has been shown to cause skin irritation and allergic reactions in some people . There is also evidence that this compound may be carcinogenic and have negative effects on the environment
Molecular Mechanism
It is known that this compound is a dye of the azo class and is used as a pH indicator, with a color change from red to yellow between pH 1.2 and 3.2
Temporal Effects in Laboratory Settings
The Scientific Committee on Consumer Safety (SCCS) considers this compound safe when used in non-oxidative hair colouring products at on-head concentrations of up to 0.5%
Dosage Effects in Animal Models
The FDA derived an acceptable daily intake of this compound of 10 mg/kg bw/day, based on a NOAEL of 1000 mg/kg bw/day, corresponding to 2% in the diet . This was based on 2 chronic toxicity and carcinogenicity feeding studies in rats and mice
Metabolic Pathways
It is known that this compound is a synthetic water-soluble azo dye
Transport and Distribution
It is known that this compound is a synthetic water-soluble azo dye
Subcellular Localization
It is known that this compound is a synthetic water-soluble azo dye
Properties
CAS No. |
8004-92-0 |
|---|---|
Molecular Formula |
C18H11NO8S2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid |
InChI |
InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27) |
InChI Key |
OESPFRYVCUTRKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O |
Appearance |
Solid powder |
Color/Form |
Yellow powde |
Key on ui other cas no. |
8004-92-0 1803038-62-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In water, 1.28X10+5 mg/L at 25 °C (est) In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. acid yellow 3 Colour Index No. 47005 D and C Yellow #10 D and C Yellow No 10 D and C yellow no. 10 D.C. Yellow No. 10 quinoline yellow |
vapor_pressure |
4.11X10-22 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)

